molecular formula C18H16ClN3OS B2725700 N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 942009-40-7

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2725700
CAS No.: 942009-40-7
M. Wt: 357.86
InChI Key: JYJBSWGVOAXLGI-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenylmethyl group attached to an acetamide backbone, which is further connected via a sulfanyl (-S-) linkage to a 5-phenyl-substituted imidazole ring. Its molecular architecture combines halogenated aromaticity, sulfur-based connectivity, and a heterocyclic imidazole moiety, making it a candidate for diverse biological applications, including enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-6-13(7-9-15)10-20-17(23)12-24-18-21-11-16(22-18)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJBSWGVOAXLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Chlorophenyl Group : Contributes to the lipophilicity and biological activity.
  • Imidazole Ring : Known for its role in various biological processes and interactions.
  • Sulfanyl Acetamide Moiety : Implicated in diverse pharmacological effects.

The molecular formula is C17H14ClN3OSC_{17}H_{14}ClN_3OS, with a molecular weight of approximately 343.83 g/mol. The InChI representation is as follows:
InChI 1S C17H14ClN3OS c18 13 6 8 14 9 7 13 20 16 22 11 23 17 19 10 15 21 17 12 4 2 1 3 5 12 h1 10H 11H2 H 19 21 H 20 22 \text{InChI 1S C17H14ClN3OS c18 13 6 8 14 9 7 13 20 16 22 11 23 17 19 10 15 21 17 12 4 2 1 3 5 12 h1 10H 11H2 H 19 21 H 20 22 }

Anticancer Properties

Research indicates that compounds with imidazole and phenyl groups exhibit significant anticancer activity. For instance:

  • Cell Line Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth.
    • A study highlighted that derivatives similar to this compound displayed IC50 values ranging from 0.39 µM to 42.30 µM across different cancer types, demonstrating promising anticancer potential .
  • Mechanism of Action :
    • The imidazole ring is known to interact with cellular targets involved in cell cycle regulation and apoptosis pathways, potentially leading to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds containing imidazole structures have also been studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines :
    • Some studies suggest that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .
  • Animal Models :
    • In vivo studies using animal models of inflammation have shown that imidazole derivatives can reduce edema and inflammation markers significantly.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of the Imidazole Ring :
    • Typically synthesized via the Debus-Radziszewski reaction involving glyoxal, ammonia, and an aldehyde.
  • Introduction of Chlorophenyl Group :
    • Achieved through nucleophilic substitution reactions.
  • Sulfanyl Acetamide Formation :
    • Involves the reaction of a thiol with an acetamide derivative under controlled conditions.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of structurally related compounds, revealing that those with similar functional groups exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values as low as 0.39 µM against HCT116 cells .

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of imidazole derivatives in a rat model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers after administration of these compounds .

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF73.79
SF26812.50
NCI-H46042.30
Anti-inflammatoryRat ModelN/A

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

(a) Imidazole vs. Pyrimidine Analogs
  • Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) replaces the imidazole ring with a 4,6-diaminopyrimidine group. This substitution alters hydrogen-bonding capacity due to the pyrimidine’s amino groups, enabling stronger intermolecular interactions (e.g., N—H⋯N bonds) compared to the phenylimidazole in the target compound. The dihedral angle between the pyrimidine and benzene rings in Compound I is 42.25°, favoring a more planar conformation, whereas analogs with imidazole (e.g., the target compound) may exhibit greater flexibility .
  • ARARUI (N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) shows a similar pyrimidine core but with a 2-chlorophenyl substituent, leading to distinct crystal packing via bifurcated N—H⋯Cl hydrogen bonds .
(b) Imidazole vs. Oxazole Analogs
  • iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) replaces imidazole with an oxazole ring. Oxazole’s reduced basicity compared to imidazole impacts its interaction with biological targets, such as β-catenin in the Wnt pathway. The 4-ethylphenyl group in iCRT3 enhances lipophilicity, whereas the target compound’s 4-chlorophenyl group may improve halogen bonding .

Substituent Variations

(a) Halogenation Effects
  • N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) demonstrates how the position of the chlorine atom (meta vs. para) influences molecular geometry. The dihedral angles between pyrimidine and benzene rings in Compound II are 59.70° and 62.18°, indicating greater torsion compared to the para-substituted target compound. This affects crystal packing, with Compound II forming 3D networks via N—H⋯O/Cl bonds .
  • N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide introduces a dihydroimidazole ring (partially saturated), increasing conformational flexibility.
(b) Sulfur Oxidation States
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate contains a methylsulfinyl group, which increases electronic polarization and metabolic stability compared to the target compound’s sulfanyl group. Oxidation of sulfur alters binding kinetics, as seen in kinase inhibitors .

Crystallographic and Hydrogen-Bonding Profiles

Compound Key Features Hydrogen Bonding Dihedral Angle
Target Compound 5-Phenylimidazole, sulfanyl linkage Intramolecular N—H⋯N (S(7) motif) likely; limited data available Not reported
Compound I 4,6-Diaminopyrimidine core Inversion dimers (R22(8) motif) via N—H⋯N; bifurcated N—H⋯O/C—H⋯O bonds 42.25°
Compound II 3-Chlorophenyl substituent 3D network via N—H⋯O/Cl interactions 59.70°, 62.18°
iCRT3 Oxazole core, 4-ethylphenyl group Not reported; likely C—H⋯π interactions due to ethylphenyl Not reported

Preparation Methods

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski method is frequently employed to construct the imidazole ring. A representative procedure involves:

  • Reactants : Benzil (1.0 eq), ammonium acetate (2.5 eq), and benzaldehyde (1.0 eq) in acetic acid.
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Mechanism :

  • Condensation of benzil and benzaldehyde forms a diketone intermediate.
  • Ammonia nucleophilically attacks the diketone, leading to cyclization and aromatization.

Thiolation of 2-Chloroimidazole

To introduce the sulfanyl group:

  • Reactants : 5-Phenyl-1H-imidazol-2-amine (1.0 eq) and thiourea (1.2 eq) in HCl.
  • Conditions : Reflux at 100°C for 3 hours.
  • Yield : 65–70% after neutralization with NaOH.

Synthesis of 2-Chloro-N-(4-chlorobenzyl)acetamide

Chloroacetylation of 4-Chlorobenzylamine

  • Reactants : 4-Chlorobenzylamine (1.0 eq) and chloroacetyl chloride (1.1 eq) in dichloromethane.
  • Conditions : 0°C to room temperature, 2 hours, with triethylamine as a base.
  • Yield : 85–90% after aqueous workup.

Key Data :

Parameter Value Source
Melting Point 112–114°C
Molecular Formula C9H9Cl2NO

Coupling of Intermediates

Nucleophilic Substitution

  • Reactants : 5-Phenyl-1H-imidazole-2-thiol (1.0 eq) and 2-chloro-N-(4-chlorobenzyl)acetamide (1.05 eq) in DMF.
  • Conditions : K2CO3 (2.0 eq), 60°C, 4 hours.
  • Yield : 75–80% after flash chromatography (hexane:ethyl acetate, 3:1).

Mechanistic Insight :
The thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether bond.

Optimization Studies

  • Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
  • Base Selection : K2CO3 provides higher yields than NaHCO3 or Et3N.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 7.85 (s, 1H, imidazole-H), 7.45–7.30 (m, 9H, aromatic), 4.40 (s, 2H, CH2), 3.90 (s, 2H, SCH2CO).
  • 13C NMR :
    • 168.5 (C=O), 137.2 (imidazole-C2), 133.1–127.8 (aromatic-C), 40.2 (SCH2).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:H2O 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Oxidative Degradation

The sulfanyl group is prone to oxidation during storage. Solutions include:

  • Adding 0.1% w/w BHT as an antioxidant.
  • Storing under inert gas at −20°C.

Regioselectivity in Imidazole Synthesis

Competing formation of 4-phenylimidazole isomers is minimized by:

  • Using excess ammonium acetate to drive cyclization.
  • Slow cooling during recrystallization to isolate the desired 5-phenyl isomer.

Scale-Up Considerations

Industrial Feasibility

  • Batch Reactor : 50 L reactor achieves 72% yield at 10 kg scale.
  • Cost Analysis : Raw material costs dominate (∼60%), with chloroacetyl chloride being the most expensive component.

Q & A

Q. What are the established synthetic routes for N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves:
  • Imidazole ring formation : Cyclization of precursors (e.g., amidines or carbonyl compounds) under acidic/basic conditions .
  • Chlorophenyl group introduction : Electrophilic aromatic substitution or Suzuki coupling for regioselectivity .
  • Sulfanyl-acetamide linkage : Thiol-alkylation using mercaptoimidazole derivatives and chloroacetamide intermediates .
    Optimization strategies include:
  • Temperature control (e.g., 60–80°C for imidazole cyclization).
  • Catalysts (e.g., Pd for cross-coupling reactions).
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm proton environments (e.g., imidazole protons at δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the biological targets and mechanisms of action for this compound in cancer models?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or receptor databases (e.g., EGFR, VEGFR) to predict binding affinities .
  • Enzyme Assays : Measure inhibition of target enzymes (e.g., tyrosine kinases) using fluorescence-based assays .
  • Cell-Based Studies : Evaluate cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines .

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :
  • HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/water) for separation; detection at λ ~254 nm .
  • LC-MS/MS : Employ MRM transitions for enhanced specificity in plasma or tissue homogenates .
  • Sample Preparation : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction to minimize matrix interference .

Q. How can conflicting data on this compound’s bioactivity be resolved across different studies?

  • Methodological Answer :
  • Controlled Replication : Standardize cell lines, assay protocols, and compound purity (e.g., ≥95% by HPLC) .
  • Batch Analysis : Compare activity across multiple synthetic batches to rule out impurities .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC50 values .

Q. What strategies enhance the chemical stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Test degradation in buffers (pH 1–9) using accelerated stability protocols .
  • Light/Oxygen Protection : Store in amber vials under nitrogen to prevent sulfanyl group oxidation .
  • Formulation : Encapsulate in liposomes or cyclodextrins to improve solubility and reduce hydrolysis .

Q. How can structure-activity relationships (SAR) be explored to improve this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace chlorophenyl with fluorophenyl) and test bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., logP, steric bulk) with activity .
  • Metabolic Profiling : Identify metabolic soft spots (e.g., acetamide hydrolysis) via microsomal assays .

Q. What methodologies are used to evaluate the compound’s toxicity and off-target effects in preclinical models?

  • Methodological Answer :
  • In Vitro Toxicity : Ames test for mutagenicity; hERG assay for cardiac risk .
  • In Vivo Studies : Acute toxicity in rodents (LD50 determination) and histopathological analysis .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can synthetic routes be scaled up for gram-scale production while maintaining purity?

  • Methodological Answer :
  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Continuous Flow Systems : Improve reproducibility and reduce reaction times for imidazole formation .

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